molecular formula C13H16N2 B597335 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine CAS No. 126087-49-8

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine

Cat. No.: B597335
CAS No.: 126087-49-8
M. Wt: 200.285
InChI Key: BMBROKZHUIEBGU-UHFFFAOYSA-N
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Description

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine is a chemical compound with the molecular formula C13H16N2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Biochemical Analysis

Biochemical Properties

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with fatty acid-binding proteins, which are crucial for the transport and metabolism of fatty acids . The nature of these interactions often involves binding to specific sites on the proteins, influencing their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions . The compound’s ability to modulate enzyme activity is particularly noteworthy, as it can lead to significant alterations in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to influence the activity of enzymes involved in fatty acid metabolism, leading to changes in metabolite levels and metabolic flux . These interactions highlight the compound’s potential to modulate metabolic processes at a cellular level.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is critical for its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including alkylation, cyclization, and amination .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBROKZHUIEBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651694
Record name 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126087-49-8
Record name 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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